5-(4-Ethylphenyl)furan-2-carboxylic acid
Description
5-(4-Ethylphenyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a 4-ethylphenyl substituent at the 5-position of the furan ring. Furan carboxylates are of significant interest in medicinal chemistry due to their heterocyclic scaffold, which enables diverse biological activities and intermolecular interactions .
Properties
IUPAC Name |
5-(4-ethylphenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-9-3-5-10(6-4-9)11-7-8-12(16-11)13(14)15/h3-8H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGPEIRSTBIHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049122-13-5 | |
| Record name | 5-(4-ethylphenyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-(4-Ethylphenyl)furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H14O3
- CAS Number : 1049122-13-5
The compound features a furan ring substituted with a 4-ethylphenyl group and a carboxylic acid functional group, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of furan-2-carboxylic acids exhibit notable antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways associated with iron acquisition in mycobacterial species .
Anticancer Activity
Several studies have reported the anticancer potential of furan derivatives. A comparative study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on human cancer cell lines, including A549 (lung cancer) and HL-60 (leukemia). The IC50 values for these compounds ranged from 0.06 to 0.17 µM, indicating potent activity comparable to established chemotherapeutics like Combretastatin-A4 .
The biological activity of this compound may be attributed to its interaction with cellular targets such as tubulin. Studies suggest that compounds in this class can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have shown increased caspase-3 activation, which is indicative of programmed cell death .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study demonstrated that related furan derivatives inhibited the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) below 10 µg/mL.
- The mechanism involved targeting the mycolic acid biosynthesis pathway, crucial for the bacterial cell wall integrity.
-
Cytotoxicity in Cancer Cells :
- In vitro assays on A549 cells revealed that this compound induced significant apoptosis. The compound's potency was confirmed through IC50 values that showed it was effective at concentrations lower than many conventional chemotherapeutics.
- The compound's ability to disrupt microtubule dynamics was evidenced by a reduction in tubulin polymerization by approximately 65%, compared to controls .
Data Summary Table
| Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|
| Antimicrobial (M. tuberculosis) | <10 | Inhibition of mycolic acid synthesis |
| Anticancer (A549 cells) | 0.06 - 0.17 | Inhibition of tubulin polymerization |
Comparison with Similar Compounds
Physicochemical and Interaction Profiles
- Lipophilicity: The 4-ethylphenyl group likely increases logP compared to polar substituents (e.g., nitro or acetyl), balancing solubility and membrane penetration. The 4-methylphenoxymethyl derivative has a logP of 2.69, suggesting favorable pharmacokinetics .
- Intermolecular Interactions : Nitro and acetyl substituents enhance H-bonding and π-stacking (e.g., Hirshfeld surface analysis showing 26.7% O···H/H···O contacts in the nitro analog) , whereas alkyl/aryl groups (e.g., ethylphenyl) may prioritize hydrophobic interactions.
Key Research Findings
- Synthetic Accessibility : Suzuki coupling is a versatile route for phenyl-substituted furans, enabling scalable production . Fungal extraction offers structural diversity but lower yields .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro) enhance target binding via polar interactions but may reduce bioavailability. Natural derivatives highlight the role of complex substituents (e.g., methoxycarbonylethyl) in niche bioactivities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
